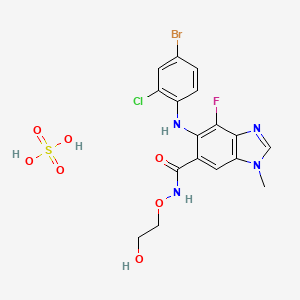
Selumetinib sulfate
Cat. No. B1255756
Key on ui cas rn:
943332-08-9
M. Wt: 555.8 g/mol
InChI Key: GRKFGZYYYYISDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09156795B2
Procedure details


Sulfuric acid (1.52 ml, 27.86 mmol) was added to a stirred suspension of 6-(4-bromo-2-chlorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxyethoxy)-amide (10 g, 0.0214 mol) (obtainable as described in Example 10 of WO 03/077914, which is incorporated herein by reference and as described below) in tetrahydrofuran (THF) (62 ml) and water (8 ml) whilst maintaining a temperature of 10° C. or lower. The stirred mixture was heated to 65° C. and held for 30 minutes before filtering to remove any extraneous matter. THF (150 ml) was then added to the mixture maintaining the temperature above 60° C. The mixture was then cooled to 0-5° C. over approximately 2 hour. The resulting slurry was filtered, washed with THF (30 ml) and dried under reduced pressure at 50° C. until a constant weight was achieved, to give 6-(4-bromo-2-chlorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxyethoxy)-amide hydrogen sulfate (9.81 g, 0.17 mol, 82% yield) as an off white crystalline solid. The material was the same as that produced in Example 1 above.

Quantity
10 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[OH:6][CH2:7][CH2:8][O:9][NH:10][C:11]([C:13]1[C:22]([NH:23][C:24]2[CH:29]=[CH:28][C:27]([Br:30])=[CH:26][C:25]=2[Cl:31])=[C:21]([F:32])[C:16]2[N:17]=[CH:18][N:19]([CH3:20])[C:15]=2[CH:14]=1)=[O:12].O>O1CCCC1>[S:1]([OH:5])([OH:4])(=[O:3])=[O:2].[OH:6][CH2:7][CH2:8][O:9][NH:10][C:11]([C:13]1[C:22]([NH:23][C:24]2[CH:29]=[CH:28][C:27]([Br:30])=[CH:26][C:25]=2[Cl:31])=[C:21]([F:32])[C:16]2[N:17]=[CH:18][N:19]([CH3:20])[C:15]=2[CH:14]=1)=[O:12] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.52 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
OCCONC(=O)C1=CC2=C(N=CN2C)C(=C1NC1=C(C=C(C=C1)Br)Cl)F
|
Step Two
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
62 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
before filtering
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove any extraneous matter
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
THF (150 ml) was then added to the mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature above 60° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled to 0-5° C. over approximately 2 hour
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting slurry was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with THF (30 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure at 50° C. until a constant weight
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)(O)O.OCCONC(=O)C1=CC2=C(N=CN2C)C(=C1NC1=C(C=C(C=C1)Br)Cl)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.17 mol | |
| AMOUNT: MASS | 9.81 g | |
| YIELD: PERCENTYIELD | 82% | |
| YIELD: CALCULATEDPERCENTYIELD | 794.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
